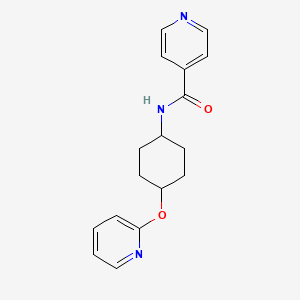

1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

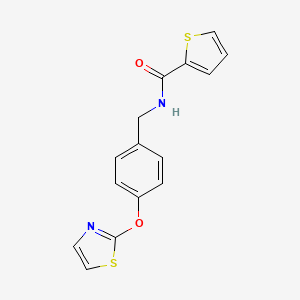

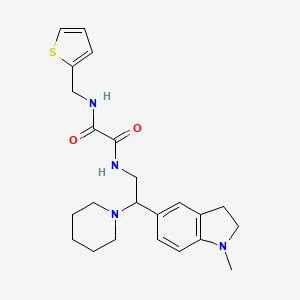

1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H15NO2/c14-11(15)12(6-2-1-3-7-12)10-5-4-8-13-9-10/h4-5,8-9H,1-3,6-7H2,(H,14,15) . Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 167-168 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Crystal Packing and Molecular Interactions

- The molecular structures of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, which have a structural similarity to 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid, are dominated by C–H⋯Npyridine interactions, with significant contributions from C–H⋯π and π⋯π interactions in crystal packing. These interactions lead to the formation of complex 3D networks in crystal structures, emphasizing the importance of the relative disposition of pyridine and other groups in molecular interactions and crystal engineering (Lai, Mohr, & Tiekink, 2006).

Porphyrin-based Organogels

- The introduction of hydrogen-bond-donating (carboxylic acid)/accepting (pyridine) substituents into porphyrins leads to a significant influence on gelation properties and the aggregation mode in organogels. The structural variation results in different superstructures like sheetlike or fiberlike structures due to diverse interactive forces, which can be modulated by solvent environments or additional interacting molecules. This signifies the potential of pyridine-carboxylic acid interactions in designing novel materials with specific supramolecular architectures (Tanaka et al., 2005).

Supramolecular Chemistry and Catalysis

- The role of pyridine-carboxylic acid interactions is also evident in the synthesis and study of organometallic complexes where these interactions are pivotal in stabilizing complex structures and influencing their photophysical and catalytic properties. Such interactions facilitate the design of compounds with potential applications in materials science and catalysis (Stepanenko et al., 2011).

Material Synthesis and Medicinal Chemistry

- The carboxylic acid and pyridine moieties in compounds structurally related to this compound play a crucial role in chemical reactions leading to the synthesis of new materials. These compounds, synthesized through one-pot procedures, show promise in medicinal and biological sciences, indicating the potential of these chemical structures in drug design and development (Marandi, 2018).

Safety and Hazards

Zukünftige Richtungen

The compound 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid is currently not intended for human or veterinary use. It is used for research purposes only. The European Medicines Agency has granted a product-specific waiver for a similar compound, (1S,3S)-3-({2-methyl-6-[1-methyl-5-({[methyl(propyl)carbamoyl]oxy}methyl)-1H-1,2,3-triazol-4-yl]pyridin-3-yl}oxy)cyclohexane-1-carboxylic acid (BMS-986278), for all pharmaceutical forms and all routes of administration .

Eigenschaften

IUPAC Name |

1-pyridin-3-ylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11(15)12(6-2-1-3-7-12)10-5-4-8-13-9-10/h4-5,8-9H,1-3,6-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRMOGUBQMRKQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CN=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2572970.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2572971.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2572975.png)

![N-cyclohexyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2572976.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572987.png)